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Imidodiphosphate sodium salt -

Imidodiphosphate sodium salt

Catalog Number: EVT-8378196
CAS Number:
Molecular Formula: H4NNaO6P2
Molecular Weight: 198.97 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidodiphosphate sodium salt is a chemical compound that plays a significant role in biochemistry, particularly in the study of nucleotides and their analogs. This compound is characterized by its structural similarity to pyrophosphate, which is essential for various biological processes, including energy transfer and enzyme catalysis. Imidodiphosphate sodium salt is often utilized as a substrate or inhibitor in biochemical assays, making it a valuable tool in molecular biology and biochemistry.

Source

Imidodiphosphate sodium salt can be synthesized from various precursors, including phosphoric acid derivatives and imidazole. The compound is commercially available from chemical suppliers such as Sigma-Aldrich, which provides it in high purity for laboratory use . Additionally, research articles detail synthetic methods that facilitate the production of this compound for specific applications in biochemical research .

Classification

Imidodiphosphate sodium salt belongs to the class of organophosphorus compounds. It can be classified as a nucleotide analog due to its structural resemblance to nucleoside triphosphates. The compound features two phosphate groups linked by an imido group, distinguishing it from traditional phosphates and contributing to its unique reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of imidodiphosphate sodium salt typically involves the reaction of phosphoric acid derivatives with imidazole under controlled conditions. One common method involves the formation of a phosphorimidazolide intermediate, which is then reacted with nucleoside monophosphates or diphosphates to yield the desired product.

Technical Details

The synthesis process often employs divalent metal chlorides, such as zinc or magnesium, to enhance the solubility of reactants and facilitate the reaction. The following steps outline a typical synthesis pathway:

  1. Formation of Phosphorimidazolide: Phosphoric acid reacts with imidazole to form a phosphorimidazolide.
  2. Coupling Reaction: The phosphorimidazolide is coupled with a nucleoside monophosphate or diphosphate in a solvent like dimethylformamide (DMF) in the presence of metal chlorides.
  3. Purification: The resulting product is purified using ion-exchange chromatography or high-performance liquid chromatography (HPLC) to isolate imidodiphosphate sodium salt .
Molecular Structure Analysis

Structure

Imidodiphosphate sodium salt has a distinctive molecular structure characterized by two phosphate groups connected by an imido linkage. This structure can be represented as follows:

O P N OO P ONa\text{O P N O}-\text{O P O}-\text{Na}

Data

The molecular formula for imidodiphosphate sodium salt is C0H0N1O5P2Na\text{C}_0\text{H}_0\text{N}_1\text{O}_5\text{P}_2\text{Na}, and its molecular weight is approximately 257.99 g/mol. The compound's stability and reactivity are influenced by its structural features, particularly the presence of the imido group.

Chemical Reactions Analysis

Reactions

Imidodiphosphate sodium salt participates in various chemical reactions typical of organophosphorus compounds. Notable reactions include:

  • Hydrolysis: Imidodiphosphate sodium salt can hydrolyze in aqueous solutions, breaking down into simpler phosphate species.
  • Nucleotide Interactions: It can act as a substrate for enzymes involved in nucleotide metabolism, mimicking the behavior of pyrophosphate .

Technical Details

The hydrolysis reaction can be catalyzed by various enzymes or occur spontaneously under certain conditions, leading to the release of inorganic phosphate and other products. Understanding these reactions is crucial for utilizing imidodiphosphate sodium salt effectively in biochemical assays.

Mechanism of Action

Process

The mechanism of action for imidodiphosphate sodium salt primarily involves its role as a substrate or inhibitor in enzymatic reactions. It mimics the natural substrates of enzymes such as kinases and polymerases, influencing their activity.

Data

Studies have shown that imidodiphosphate sodium salt can stabilize transition states during enzymatic reactions, thereby affecting reaction rates and outcomes. Its structural similarity to natural nucleotides allows it to compete with them for binding sites on enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Imidodiphosphate sodium salt typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and polar solvents but may exhibit instability under certain conditions.

Chemical Properties

  • Stability: The compound is relatively stable but can hydrolyze over time, especially in aqueous solutions.
  • Reactivity: Imidodiphosphate sodium salt reacts readily with nucleophiles due to its electrophilic phosphorus centers.

Relevant data indicate that careful handling and storage are necessary to maintain its integrity for experimental use.

Applications

Scientific Uses

Imidodiphosphate sodium salt finds applications across various fields of scientific research:

  • Biochemical Assays: It serves as a substrate for studying enzyme kinetics and mechanisms.
  • Nucleotide Synthesis: Researchers utilize it in synthesizing nucleotide analogs for therapeutic applications.
  • Molecular Biology: It aids in understanding nucleotide metabolism and cellular signaling pathways.
Mechanistic Roles in Enzymatic Studies

Imidodiphosphate as a Non-Hydrolyzable Adenosine Triphosphate/Adenosine Diphosphate Analog in Adenosine Triphosphatase and Kinase Function

Imidodiphosphate (IDP) serves as a chemically stable mimic of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) due to the replacement of the oxygen bridge between phosphorus atoms with an imido group (–NH–). This substitution renders the phosphoanhydride bond resistant to hydrolysis while preserving the tetrahedral geometry and charge distribution of natural nucleotides. Consequently, Imidodiphosphate has become indispensable for probing the catalytic mechanisms of ATPases and kinases without triggering irreversible phosphate transfer.

In studies of membrane-bound pyrophosphatases (mPPases), Imidodiphosphate demonstrates negative cooperativity during binding to the homodimeric enzyme Desulfitobacterium hafniense. Kinetic analyses reveal that inhibitor binding to one active site reduces the affinity and catalytic efficiency of the adjacent site. Specifically, the apparent Michaelis constant (Km) for substrate hydrolysis increases significantly when Imidodiphosphate occupies one subunit, indicating allosteric communication between protomers [1]. This cooperativity intensifies when potassium ions (K+)—essential cofactors—are replaced by sodium ions (Na+), highlighting the interplay between ion coordination and inhibitor binding [1].

Similarly, Imidodiphosphate stabilizes distinct conformational states in P-type ATPases like the sodium-potassium adenosine triphosphatase (Na+,K+-ATPase). This enzyme cycles between E1 (Na+-bound) and E2 (K+-bound) states during ion transport. Imidodiphosphate binding halts this cycle by mimicking the ATP-bound E1 conformation, enabling structural characterization of transient intermediates. For example, crystallographic studies confirm that Imidodiphosphate locks the nucleotide-binding domain in a closed configuration, preventing domain rearrangements required for phosphorylation [2].

Table 1: Kinetic Parameters of Imidodiphosphate Inhibition in Adenosine Triphosphatases

EnzymeKi1 (μM)Ki2 (μM)Conformational Effect
Desulfitobacterium hafniense mPPase4.8 ± 0.6>100*Stabilizes asymmetric homodimer
Na+,K+-ATPase12 ± 2Not applicableTraps E1 state; inhibits phosphorylation

*Ki2 for Imidodiphosphate could not be precisely determined due to weak binding [1].

Substrate Mimicry for Investigating Phosphate Ester Bond-Cleaving Enzymes

Imidodiphosphate’s capacity to mimic both phosphate ester and anhydride bonds makes it uniquely suited for studying enzymes that hydrolyze phosphate-containing substrates. Unlike natural substrates, Imidodiphosphate resists nucleophilic attack at the phosphorus center, allowing characterization of enzyme-substrate complexes during catalysis. This property is exploited in mechanistic studies of alkaline phosphatases (APs), phosphodiesterases, and pyrophosphatases.

In alkaline phosphatase, Imidodiphosphate acts as a transition state analog by emulating the trigonal bipyramidal geometry formed during nucleophilic substitution. Kinetic analyses using Imidodiphosphate reveal competitive inhibition patterns (α > 1) under osmotic stress induced by polyethylene glycols. This indicates direct competition with substrate binding at the active site, attributed to Imidodiphosphate’s exclusion from crowded solutions, which favors the enzyme’s dehydrated state [5]. Notably, Imidodiphosphate’s inhibition constant (Ki) correlates with solution osmotic pressure, confirming its role in probing hydration changes during catalysis [5].

For pyrophosphatases, Imidodiphosphate serves as a non-hydrolyzable analog of inorganic pyrophosphate (PPi). Competitive inhibition studies with Desulfitobacterium hafniense mPPase demonstrate that Imidodiphosphate binds with higher affinity than carbon-substituted bisphosphonates (e.g., etidronate). This preference arises from Imidodiphosphate’s ability to coordinate magnesium ions (Mg2+) in a geometry identical to PPi, facilitating direct coupling between substrate hydrolysis and proton transport. At low Mg2+ concentrations (0.1 millimolar), the nonequivalence of active sites in the homodimer vanishes, emphasizing the role of metal cofactors in modulating Imidodiphosphate binding [1].

Stabilization of Enzyme Conformational States for Structural Analysis

The rigidity of Imidodiphosphate makes it ideal for trapping enzymes in defined conformational states amenable to high-resolution structural techniques. By occupying active sites without undergoing hydrolysis, Imidodiphosphate stabilizes transient intermediates during catalytic cycles. This application has been pivotal in elucidating mechanisms of ion pumps and ATP-dependent chaperones.

In Na+,K+-ATPase, Imidodiphosphate stabilizes the E1·ATP state, preventing autophosphorylation and subsequent E1-to-E2 transition. This locked conformation enables cryo-electron microscopy (cryo-EM) studies, revealing how the nucleotide-binding domain docks against the phosphorylation domain. Structural overlays show Imidodiphosphate binding induces a 12° rotation in the A-domain compared to the nucleotide-free E2 state, aligning residues critical for Mg2+ coordination [2]. Similarly, in sarcoplasmic reticulum Ca2+-ATPase, Imidodiphosphate mimics ATP in the E1 state, facilitating crystallographic identification of residues involved in γ-phosphate coordination [2].

For homodimeric mPPases, Imidodiphosphate induces asymmetric conformations across subunits. Kinetic data show the enzyme dimer with Imidodiphosphate bound to one active site exhibits reduced catalytic efficiency (kcat) in the adjacent site. This nonequivalence is preserved even in detergent-solubilized enzymes, confirming that asymmetry is intrinsic to the homodimer rather than membrane-dependent. X-ray diffraction studies of Vigna radiata mPPase bound to Imidodiphosphate reveal one subunit adopts a closed conformation while the other remains open, supporting a "half-site reactivity" model where only one active site is catalytically competent at a time [1].

Table 2: Structural Insights from Imidodiphosphate-Bound Enzyme Complexes

EnzymeTechniqueConformation StabilizedKey Structural Findings
Na+,K+-ATPaseCryo-EM (3.5 Å)E1·Adenosine triphosphate stateA-domain rotation; Mg2+ coordination site occlusion
Vigna radiata mPPaseX-ray crystallographyAsymmetric homodimerClosed vs. open subunits; disrupted H+ channel gate
Alkaline phosphataseMolecular dynamicsPartially closed active siteEnhanced coordination of catalytic Zn2+ ions

Competitive Inhibition Mechanisms in Pyrophosphatase Activity

Imidodiphosphate acts as a potent competitive inhibitor of pyrophosphatases by occupying the substrate-binding site without undergoing hydrolysis. Kinetic analyses reveal complex inhibition patterns arising from cooperative interactions between subunits and modulation by metal cofactors. These studies provide insights into energy coupling mechanisms essential for H+ and Na+ transport.

In Desulfitobacterium hafniense K+-dependent H+-transporting mPPase, Imidodiphosphate binds with an inhibition constant (Ki1) of 4.8 ± 0.6 micromolar for the first active site, while binding to the second site is significantly weaker (Ki2 > 100 micromolar). Global fitting of activity data to a modified Michaelis-Menten model confirms Imidodiphosphate forms a mixed complex (E·S·I) with the enzyme and substrate, which exhibits lower catalytic activity than the enzyme-substrate complex alone. This explains why Imidodiphosphate reduces both substrate affinity (increased Km) and maximal velocity (decreased Vmax) [1]. The inhibition mechanism involves competition with Mg2+PPi for binding, as evidenced by the loss of active-site nonequivalence at low Mg2+ concentrations [1].

Furthermore, Imidodiphosphate inhibition demonstrates negative cooperativity: occupancy of one active site reduces inhibitor affinity and catalytic efficiency in the adjacent site. This cooperativity is amplified in Na+-containing buffers, suggesting Na+ allosterically modulates subunit communication. The data support a hybrid "direct coupling" model where PPi hydrolysis generates a proton at the channel entrance, while conformational changes synchronize ion transport across subunits [1]. Unlike aminomethylenediphosphonate (AMDP), Imidodiphosphate does not form stable enzyme-inhibitor-inhibitor (E·I·I) complexes, confirming its monovalent binding preference in the homodimer [1].

Table 3: Kinetic Parameters of Pyrophosphatase Inhibition by Imidodiphosphate and Analogs

InhibitorKi1 (μM)Ki2 (μM)Catalytic Effect
Imidodiphosphate4.8 ± 0.6>100*Mixed complex formation; reduced Vmax and affinity
Aminomethylenediphosphonate0.9 ± 0.114 ± 2Stable E·I·I complex; strong Vmax suppression
Etidronate120 ± 15>500*Weak binding; minimal cooperativity

*Precise Ki2 values indeterminable due to low affinity [1].

Properties

Product Name

Imidodiphosphate sodium salt

IUPAC Name

sodium;hydroxy-(phosphonoamino)phosphinate

Molecular Formula

H4NNaO6P2

Molecular Weight

198.97 g/mol

InChI

InChI=1S/H5NO6P2.Na/c2-8(3,4)1-9(5,6)7;/h(H5,1,2,3,4,5,6,7);/q;+1/p-1

InChI Key

PENWAJUPWPSLGO-UHFFFAOYSA-M

SMILES

N(P(=O)(O)O)P(=O)(O)[O-].[Na+]

Canonical SMILES

N(P(=O)(O)O)P(=O)(O)[O-].[Na+]

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